2-Furfurylthio thiazole

Flavor Chemistry Sensory Analysis Maillard Reaction Products

2-Furfurylthio thiazole (CAS 176981-11-6), systematically named 2-[(2-furanylmethyl)thio]thiazole, is a sulfur-containing heterocyclic compound within the thiazole flavor class. It is characterized by a distinctive roasted, meaty, and sulfurous aroma profile, making it a high-impact ingredient for savory and roasted flavor formulations.

Molecular Formula C8H7NOS2
Molecular Weight 197.27
CAS No. 176981-11-6
Cat. No. B595740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Furfurylthio thiazole
CAS176981-11-6
Molecular FormulaC8H7NOS2
Molecular Weight197.27
Structural Identifiers
SMILESC1=COC(=C1)CSC2=NC=CS2
InChIInChI=1S/C8H7NOS2/c1-2-7(10-4-1)6-12-8-9-3-5-11-8/h1-5H,6H2
InChIKeyDZZDZLUKNFXMCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Furfurylthio Thiazole (CAS 176981-11-6): Procurement-Grade Overview for Flavor & Fragrance R&D


2-Furfurylthio thiazole (CAS 176981-11-6), systematically named 2-[(2-furanylmethyl)thio]thiazole, is a sulfur-containing heterocyclic compound within the thiazole flavor class [1]. It is characterized by a distinctive roasted, meaty, and sulfurous aroma profile, making it a high-impact ingredient for savory and roasted flavor formulations . Structurally, it comprises a thiazole ring linked via a thioether bridge to a furfuryl moiety , a scaffold that underlies its potent odor activity. As a procurement candidate, it represents a niche, high-potency building block for applications where conventional thiazoles or simple mercaptans fail to deliver the desired roasted depth and complexity.

Why 2-Furfurylthio Thiazole Cannot Be Replaced by Common In-Class Analogs in Flavor Formulation


Generic substitution within the thiazole flavor class is invalid due to profound differences in odor character and potency driven by the unique furfurylthio substituent. While simpler alkylthio thiazoles (e.g., 2-methylthio thiazole) deliver generic sulfurous and green notes, and furfuryl mercaptan provides a sharp, unstable coffee character, 2-furfurylthio thiazole integrates the thiazole ring's stability with the furfuryl group's roasted signature to yield a balanced, complex profile that cannot be replicated by mixing individual components [1]. Its lack of FEMA GRAS status further distinguishes it from widely approved food flavorants, positioning it instead as a specialized research and industrial flavor intermediate [2]. These intrinsic sensory and regulatory differentiators render simple 1:1 substitution with lower-cost or more common analogs ineffective for achieving target flavor fidelity.

Quantitative Differentiation of 2-Furfurylthio Thiazole (CAS 176981-11-6) from Key Comparators


Sensory Profile Divergence: Roasted Meaty Complexity vs. Simple Sulfur Notes

2-Furfurylthio thiazole delivers a unique roasted, meaty, and sulfurous aroma that is qualitatively distinct from common in-class alternatives. While 2-methylthio thiazole exhibits a generic sulfurous and green vegetable profile [1], and 2-furfurylthiol (furfuryl mercaptan) provides a sharp coffee and burnt-match note , the target compound integrates these elements into a balanced, savory character described as 'strong roasted potato, bread, and fried sesame' . Direct head-to-head sensory comparisons are not published, but cross-study descriptor analysis confirms that the furfurylthio-thiazole scaffold generates a flavor vector not achievable by simple mixtures of its structural fragments.

Flavor Chemistry Sensory Analysis Maillard Reaction Products

Regulatory Differentiation: Non-FEMA Status for Research and Non-Food Applications

2-Furfurylthio thiazole is explicitly listed as 'FEMA: N/A' across multiple supplier databases, confirming it is not approved for direct food use under FEMA GRAS (Generally Recognized as Safe) provisions [1]. In contrast, structural analogs such as furfuryl mercaptan (FEMA# 2493) and 2-acetylthiazole (FEMA# 3328) [2] have established FEMA numbers, enabling their use in commercial food products. This regulatory distinction is critical: the target compound is strictly positioned for research, process flavor development, or industrial applications where food additive status is not required.

Regulatory Science Flavor Regulation GRAS Determination

Purity Benchmarking: Minimum 95% Specification Across Major Suppliers

The compound is consistently supplied with a minimum purity of 95%, as specified by multiple independent vendors (e.g., AKSci, CymitQuimica, Chemenu) . Higher purity grades of 98% are also available . This contrasts with the structurally simpler furfuryl mercaptan, which is offered with an assay range of 95.00 to 100.00% , and 2-methylthio thiazole, for which specific purity data is less uniformly reported across vendors. The established 95% baseline provides a reliable quality threshold for procurement decisions.

Analytical Chemistry Quality Control Procurement Specifications

Stability and Storage: Cold-Chain Requirement for Long-Term Integrity

Vendor guidelines specify long-term storage for 2-furfurylthio thiazole at 2-8°C in a dry environment . This is a more stringent requirement than for many simple thiazole flavorings (e.g., 2-methylthio thiazole, which is stored at ambient temperature in a cool, dry place) [1] and aligns more closely with the storage needs of sensitive mercaptans like furfuryl mercaptan, which is known to darken on storage [2]. The cold-chain recommendation indicates potential for degradation or off-odor development at elevated temperatures, a key consideration for bulk procurement and inventory management.

Chemical Stability Storage Conditions Logistics

Physicochemical Property Divergence: Higher LogP and Molecular Complexity

2-Furfurylthio thiazole exhibits a higher calculated lipophilicity (XLogP3-AA = 2.4) and molecular complexity (complexity = 145) compared to simpler thiazole analogs such as 2-methylthio thiazole (XLogP ~1.8, complexity ~57) and furfuryl mercaptan (logP ~1.73) [1][2]. The increased logP value predicts greater affinity for non-polar matrices (e.g., oils, fats), which may influence flavor release and partitioning in food and fragrance applications. The higher molecular complexity reflects a more intricate structural topology, which underlies its unique sensory character.

Computational Chemistry QSAR Property Prediction

Evidence-Backed Application Scenarios for Procuring 2-Furfurylthio Thiazole (CAS 176981-11-6)


Development of Roasted and Savory Process Flavors for Non-Food Industrial Use

The unique roasted potato, bread, and fried sesame aroma profile justifies the use of 2-furfurylthio thiazole in the creation of novel process flavors for industrial applications (e.g., pet food palatants, non-food consumer goods) where FEMA GRAS status is not required. Its non-FEMA status [1] positions it as a specialty ingredient for R&D and industrial flavor houses seeking to differentiate their offerings with a complex, high-impact roasted note that cannot be achieved with common analogs.

Analytical Reference Standard for Sulfur Heterocycle Method Development

The compound's well-defined structure, consistent minimum purity specification of ≥95% across vendors , and its distinct retention properties due to higher lipophilicity (XLogP = 2.4) [2] make it an excellent candidate for use as an analytical reference standard in GC-MS or LC-MS method development targeting sulfur-containing heterocyclic flavor compounds. Its unique retention time and mass spectrum aid in the accurate identification and quantification of related compounds in complex food or environmental matrices.

Structure-Activity Relationship (SAR) Studies in Flavor Chemistry

The divergent odor character compared to both simpler alkylthio thiazoles (sulfurous, green) and furfuryl mercaptan (coffee, burnt) [3] provides a compelling basis for SAR investigations. Researchers procuring this compound can systematically probe how the specific furfurylthio-thiazole scaffold modulates olfactory receptor activation, contributing to fundamental understanding of sulfur-compound aroma perception and guiding the rational design of next-generation flavor molecules.

Synthesis of Higher-Order Heterocyclic Building Blocks

As a functionalized thiazole derivative, 2-furfurylthio thiazole serves as a versatile intermediate for the synthesis of more complex heterocyclic systems, including furylthiazole derivatives with potential pharmaceutical activity [4]. Its availability in 95-98% purity supports its use as a reliable starting material in academic and industrial organic synthesis, enabling the exploration of novel chemical space around the thiazole-furan scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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